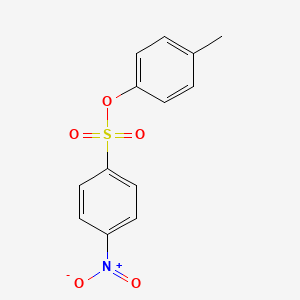![molecular formula C15H15N3O B2947536 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile CAS No. 2200698-13-9](/img/structure/B2947536.png)
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. The compound is also commonly known as MPQC and has been studied for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of MPQC is not yet fully understood. However, studies have shown that the compound interacts with certain enzymes and proteins in the body, leading to its anti-inflammatory and anti-cancer effects. MPQC has also been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that MPQC has significant biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines and reduce the expression of certain genes involved in inflammation. MPQC has also been shown to induce cell death in cancer cells and inhibit the growth of tumors.
Advantages and Limitations for Lab Experiments
The advantages of using MPQC in lab experiments include its unique properties, potential therapeutic applications, and its ability to interact with specific enzymes and proteins in the body. However, the limitations of using MPQC in lab experiments include its complex synthesis process, potential toxicity, and lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of MPQC. One potential direction is the development of MPQC-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of MPQC and its potential applications in other fields of research, such as OLEDs. Further studies are also needed to determine the safety and toxicity of MPQC for human use.
Conclusion:
In conclusion, 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound has been studied for its unique properties, potential therapeutic applications, and its ability to interact with specific enzymes and proteins in the body. Further research is needed to fully understand the mechanism of action of MPQC and its potential applications in other fields of research.
Synthesis Methods
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile involves a multi-step process that requires specific reagents and conditions. The most commonly used method for synthesizing MPQC is through the reaction of 2-chloroquinoline-4-carbonitrile with 1-methyl-3-pyrrolidinol in the presence of a base. The reaction produces MPQC as a white or off-white solid.
Scientific Research Applications
MPQC has been studied for its potential applications in various fields of scientific research. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. MPQC has also been studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxyquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18-7-6-12(10-18)19-15-8-11(9-16)13-4-2-3-5-14(13)17-15/h2-5,8,12H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCIOTOFKBXZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC3=CC=CC=C3C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)


![4-Methyl-6-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2947462.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947464.png)
![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2947466.png)
![Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate](/img/structure/B2947467.png)

![3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate](/img/structure/B2947470.png)

![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)
![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)